molecular formula C13H9F3O B1599726 4-Trifluoromethoxy-biphenyl CAS No. 71274-84-5

4-Trifluoromethoxy-biphenyl

Cat. No.: B1599726
CAS No.: 71274-84-5
M. Wt: 238.2 g/mol
InChI Key: BANUTYPBALYVJT-UHFFFAOYSA-N
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Description

Broader Scientific Context and Significance of Fluorinated Biphenyls

Fluorinated biphenyls represent a significant class of organic compounds characterized by a biphenyl (B1667301) core structure to which one or more fluorine atoms, or fluorine-containing functional groups, are attached. The introduction of fluorine into the biphenyl scaffold imparts unique physicochemical properties that are highly sought after in various scientific and technological domains. These properties often include enhanced thermal stability, increased lipophilicity, and altered electronic characteristics.

In the realm of materials science, fluorinated biphenyls are integral components in the formulation of liquid crystal displays (LCDs). The polarity and rod-like shape of these molecules are crucial for their ability to align under an electric field, a fundamental principle behind the operation of LCDs. The trifluoromethoxy group (-OCF3) is particularly influential in this context. For instance, studies on related compounds like 4-cyano-4′-(α,α,α-trifluoromethoxy)biphenyl have demonstrated that the trifluoromethoxy group significantly affects the mesogenic properties, or the ability to form liquid crystal phases. tandfonline.com Research has shown that the substitution of a methoxy (B1213986) group with a trifluoromethoxy group can alter the rotational barrier around the C-O bond, influencing the molecule's conformational properties and, consequently, its liquid crystalline behavior. tandfonline.com Furthermore, derivatives of 4-Trifluoromethoxy-biphenyl, such as those with a 4-yl-4-(trifluoromethoxy) benzoate (B1203000) core, are being investigated for their potential in new-generation liquid crystal materials, particularly for applications in the infrared region. mdpi.comresearchgate.net

The significance of fluorinated biphenyls also extends to medicinal chemistry and drug discovery. The incorporation of fluorine can modulate a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability. While specific research on the biological activity of this compound is not extensively documented in publicly available literature, the broader class of fluorinated biphenyls has been explored for various therapeutic applications. For example, derivatives of fluorinated biphenyls have been investigated for their potential as antimicrobial agents. nih.gov

Scope and Objectives of Research on this compound

The primary research interest in this compound appears to be as a key intermediate or building block in the synthesis of more complex molecules with desirable properties. Its derivatives have been the focus of numerous studies, highlighting the compound's foundational role in accessing novel materials and potential therapeutic agents.

A significant objective in the study of this compound derivatives is the development of advanced liquid crystal materials. Research has focused on synthesizing and characterizing compounds with a 4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl benzoate core, investigating their mesomorphic properties and potential for use in electro-optical devices. mdpi.comresearchgate.net The goal is to fine-tune the molecular structure to achieve specific liquid crystalline phases and desirable physical properties such as birefringence and dielectric anisotropy.

In addition to materials science, derivatives of this compound are synthesized for exploration in medicinal chemistry. For example, 4'-Trifluoromethoxy-biphenyl-2-carboxylic acid is utilized as an intermediate in the synthesis of potential drug candidates. lookchem.com The trifluoromethoxy group is strategically incorporated to enhance properties such as lipophilicity and metabolic stability.

The synthesis of this compound and its derivatives is itself a key research objective. Studies have detailed synthetic routes, often involving cross-coupling reactions, to construct the biphenyl core and introduce the trifluoromethoxy group. mdpi.comresearchgate.net

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C13H9F3O nih.gov
Molecular Weight 238.21 g/mol nih.gov
IUPAC Name 1-phenyl-4-(trifluoromethoxy)benzene nih.gov
CAS Number 71274-84-5 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O/c14-13(15,16)17-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANUTYPBALYVJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447311
Record name 4-Trifluoromethoxy-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71274-84-5
Record name 4-Trifluoromethoxy-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational and Theoretical Chemistry Investigations of 4 Trifluoromethoxy Biphenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational method to investigate the electronic properties of many-body systems, such as 4-Trifluoromethoxy-biphenyl. By focusing on the electron density rather than the complex wave function, DFT provides a balance of accuracy and computational efficiency, making it a cornerstone for theoretical chemistry studies.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental step in computational chemistry where the lowest energy arrangement of atoms in a molecule is determined. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to find this minimum energy structure. nih.gov The resulting optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles.

A critical structural parameter in biphenyl (B1667301) derivatives is the dihedral angle between the two phenyl rings. Due to steric hindrance between the ortho-hydrogens on adjacent rings, the molecule is typically non-planar. Computational studies on similar biphenyl compounds show that this inter-ring dihedral angle is often in the range of 26° to 45°. nih.govbeilstein-journals.org Another important conformational feature is the orientation of the trifluoromethoxy (-OCF3) group relative to its attached phenyl ring. Unlike the methoxy (B1213986) group, which often favors a planar conformation, the trifluoromethoxy group typically adopts a perpendicular orientation (C-C-O-C dihedral angle of approximately 90°) to minimize steric repulsion. tandfonline.com

These theoretical parameters are often validated by comparing them with experimental data from techniques like X-ray crystallography, with studies on related molecules generally showing good agreement between the DFT-calculated and experimentally determined structures. beilstein-journals.org

Table 1: Representative Geometric Parameters for Biphenyl Derivatives from DFT Calculations

This table presents typical values for biphenyl derivatives as specific data for this compound was not available in the reviewed literature.

ParameterTypical Calculated ValueReference Compound Type
Phenyl-Phenyl Dihedral Angle~26° - 45°Substituted Biphenyls nih.govbeilstein-journals.org
C-O-C (Aryl-OCF3) Angle~118° - 120°Trifluoromethoxy Arenes
Aryl C-O Bond Length~1.36 ÅTrifluoromethoxy Arenes
O-CF3 Bond Length~1.38 ÅTrifluoromethoxy Arenes
C-F Bond Length~1.34 ÅTrifluoromethyl Groups nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy level is related to the molecule's ionization potential and nucleophilicity. The LUMO acts as an electron acceptor, and its energy is related to the electron affinity and electrophilicity. beilstein-journals.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. beilstein-journals.org For fluorinated biphenyl derivatives, DFT calculations typically place the HOMO-LUMO gap in the range of 4.3 to 5.0 eV, indicating that these are generally stable compounds. beilstein-journals.org In many biphenyl systems, the electron density of both the HOMO and LUMO is distributed across the biphenyl backbone. beilstein-journals.org

Table 2: Representative Frontier Molecular Orbital Energies for Biphenyl Derivatives

This table presents typical values for substituted biphenyls as specific data for this compound was not available in the reviewed literature.

ParameterTypical Calculated Value (eV)Reference Compound Type
EHOMO-6.0 to -6.5Substituted Biphenyls beilstein-journals.org
ELUMO-1.7 to -2.0Substituted Biphenyls beilstein-journals.org
Energy Gap (ΔE)4.3 to 4.5Substituted Biphenyls beilstein-journals.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, illustrating the charge distribution. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent regions of near-zero potential. ichem.md

For this compound, the MEP map would be expected to show a significant negative potential (red) localized around the highly electronegative oxygen and fluorine atoms of the -OCF3 group. This indicates these areas are the primary sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms on the phenyl rings would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction. The aromatic rings themselves would likely show a pale yellow or green color, representing their relatively neutral character. ichem.md

Reactivity Descriptors and Charge Distribution Analysis (e.g., Mulliken Population)

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors provide a more quantitative measure of reactivity than MEP maps alone. beilstein-journals.orgmdpi.com Key descriptors include:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

A high chemical hardness value corresponds to a large HOMO-LUMO gap, indicating high stability. The electrophilicity index measures the propensity of a species to accept electrons.

Charge distribution analysis, such as Mulliken population analysis, assigns partial charges to each atom in the molecule. This analysis would confirm the qualitative predictions from MEP mapping. The carbon atom attached to the -OCF3 group would carry a partial positive charge due to the strong electron-withdrawing effect of the group, while the oxygen and fluorine atoms would carry significant partial negative charges.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics and thermodynamic properties of a molecule. nih.gov

While specific MD simulation studies focused solely on this compound are not prominent in the reviewed literature, the application of this technique could yield valuable insights. A typical MD simulation would place the molecule in a simulated environment, such as a box of solvent molecules (e.g., water or an organic solvent), and track its behavior over nanoseconds or microseconds. researchgate.net

Such a simulation could be used to:

Explore Conformational Flexibility: Analyze the rotational dynamics around the single bond connecting the two phenyl rings and the C-O bond of the trifluoromethoxy group. This would reveal the preferred dihedral angles in a solution phase and the energy barriers for rotation.

Study Solvation Effects: Investigate how solvent molecules arrange around the solute and calculate the solvation free energy, providing insight into its solubility.

Analyze Intermolecular Interactions: In simulations with multiple solute molecules, MD can be used to study aggregation behavior and the nature of molecule-molecule interactions, complementing the static picture provided by crystal structure analysis. For instance, MD simulations have been used to calculate the free volume in fluorinated polymers, which influences their physical properties. iucr.org

Hirshfeld Surface Analysis and Crystal Void Characterization

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govbeilstein-journals.org The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, partitioning the crystal space into regions where the electron density of a given molecule dominates.

For a molecule like this compound, the analysis would quantify the prevalence of various interactions. Given the high fluorine and hydrogen content, the most significant contributions to crystal packing are expected to come from H···H, C···H/H···C, and F···H/H···F contacts. The presence of the trifluoromethoxy group would also likely lead to F···F and O···H interactions. nih.govresearchgate.net

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Fluorinated Aromatic Compounds

This table presents typical percentage contributions for similar compounds as specific data for this compound was not available in the reviewed literature.

Interaction TypeTypical Contribution (%)Reference Compound Type
H···H30 - 55%Aromatic/Biphenyl Derivatives beilstein-journals.orgiucr.org
C···H / H···C25 - 40%Aromatic/Biphenyl Derivatives nih.govbeilstein-journals.org
F···H / H···F10 - 26%Fluorinated Aromatics nih.govresearchgate.net
F···F4 - 15%Fluorinated Aromatics nih.gov
O···H / H···O5 - 18%Oxygen-containing Aromatics nih.govbeilstein-journals.org

Crystal Void Characterization: Associated with Hirshfeld analysis is the characterization of void spaces within the crystal structure. By calculating the promolecule electron density, it is possible to generate isosurfaces that represent empty cavities or channels in the crystal lattice. Analyzing the size and shape of these voids is important for understanding properties like gas sorption or the potential for including guest molecules within the crystal.

Energy Framework Analysis for Supramolecular Interactions

The stability and packing of molecules in a crystal lattice are governed by a complex interplay of non-covalent interactions. Energy framework analysis, a computational tool often utilized in crystallography and materials science, provides a quantitative and visual understanding of the supramolecular architecture of crystalline solids. This method involves calculating the interaction energies between a central molecule and its neighbors within a defined cluster and visualizing these interactions as a network of cylinders. The thickness of the cylinders is proportional to the magnitude of the interaction energy, offering an intuitive depiction of the dominant forces within the crystal.

For a molecule like this compound, the crystal packing is expected to be directed by a variety of weak intermolecular interactions, including van der Waals forces, π–π stacking, and potential C–H···F and C–H···O hydrogen bonds. The trifluoromethoxy group, with its highly electronegative fluorine atoms and the oxygen atom, alongside the aromatic biphenyl system, provides multiple sites for such interactions.

The total interaction energy (E_total) in these frameworks is typically decomposed into four key components: electrostatic (E_ele), polarization (E_pol), dispersion (E_disp), and exchange-repulsion (E_rep). These components are calculated using quantum mechanical models, often at the Density Functional Theory (DFT) or Hartree-Fock level of theory with appropriate basis sets. The energy frameworks are then constructed by connecting the centroids of interacting molecular pairs with cylinders scaled according to the magnitude of the respective energy components.

Electrostatic Energy Framework (Red Cylinders): This framework highlights the Coulombic interactions, which are significant in molecules with polar functional groups. For this compound, the polar C-F and C-O bonds would be the primary contributors to the electrostatic interactions.

While a specific crystal structure for this compound is not publicly available, analysis of analogous fluorinated biphenyl compounds suggests that C–H···F and π–π stacking interactions are likely to be prominent features in its crystal packing. The trifluoromethoxy group can act as a weak hydrogen bond acceptor, while the biphenyl rings can engage in offset stacking arrangements to maximize attractive dispersion forces.

Table 1: Representative Interaction Energies for a Molecular Pair in a Hypothetical this compound Crystal

Interaction PairE_ele (kJ/mol)E_pol (kJ/mol)E_disp (kJ/mol)E_rep (kJ/mol)E_total (kJ/mol)
Molecule 1 - Molecule 2 (π-stacked)-15.2-8.5-45.828.3-41.2
Molecule 1 - Molecule 3 (H-bonded)-12.7-5.1-18.916.5-20.2

Note: The data in this table is hypothetical and representative of typical interaction energies found in similar fluorinated aromatic compounds, as specific experimental data for this compound is not available.

Quantum Chemical Predictions of Spectroscopic Parameters

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting and interpreting the spectroscopic properties of molecules. These methods can provide valuable insights into the electronic structure, vibrational modes, and magnetic shielding of a molecule, which directly correlate with experimental UV-Vis, FT-IR, Raman, and NMR spectra. For this compound, DFT calculations can elucidate how the interplay between the biphenyl system and the trifluoromethoxy substituent influences its spectroscopic signatures.

Vibrational Spectroscopy (FT-IR and Raman)

Theoretical vibrational analysis is typically performed by calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalization of this matrix yields the harmonic vibrational frequencies and the corresponding normal modes. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been shown to provide vibrational frequencies that are in good agreement with experimental data, often with the application of a scaling factor to account for anharmonicity and basis set limitations.

For this compound, characteristic vibrational modes would include:

Aromatic C-H stretching vibrations (~3100-3000 cm⁻¹).

C=C stretching vibrations of the biphenyl rings (~1600-1450 cm⁻¹).

C-O stretching of the methoxy group (~1250 cm⁻¹).

Strong C-F stretching vibrations of the trifluoromethyl group (~1300-1100 cm⁻¹).

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Description
ν(C-H)3085Aromatic C-H stretch
ν(C=C)1605Aromatic ring stretch
ν(C=C)1490Aromatic ring stretch
ν(C-F)1280Asymmetric CF₃ stretch
ν(C-O)1245Aryl-O stretch
ν(C-F)1160Symmetric CF₃ stretch

Note: The data in this table is based on typical DFT (B3LYP/6-311++G(d,p)) calculations for similar aromatic compounds and serves as a representative prediction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR chemical shifts is achieved by calculating the nuclear magnetic shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The ¹H NMR spectrum of this compound would show complex multiplets in the aromatic region (typically 7.0-8.0 ppm). The ¹³C NMR spectrum would display distinct signals for the ipso-carbons, the carbon attached to the trifluoromethoxy group, and the other aromatic carbons. The carbon of the CF₃ group would appear as a quartet due to coupling with the three fluorine atoms. The ¹⁹F NMR would show a singlet for the -OCF₃ group.

Table 3: Predicted ¹³C and ¹⁹F NMR Chemical Shifts (δ, ppm) for this compound

AtomPredicted Chemical Shift (ppm)
C (ipso, attached to -OCF₃)~149
C (aromatic)120-135
C (ipso, bridge)~140
C (-OCF₃)~121 (quartet)
F (-OCF₃)~ -58 (singlet)

Note: These predicted chemical shifts are representative values based on DFT calculations for analogous structures and are relative to TMS for ¹³C and CFCl₃ for ¹⁹F.

UV-Visible Spectroscopy

The electronic absorption properties can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the vertical excitation energies and oscillator strengths for electronic transitions from the ground state to various excited states. For π-conjugated systems like this compound, the lowest energy absorption bands in the UV-Vis spectrum typically correspond to π → π* transitions. The position and intensity of these bands are sensitive to the extent of conjugation and the nature of the substituents.

Table 4: Predicted Electronic Transitions for this compound

TransitionWavelength (λ_max, nm)Oscillator Strength (f)Major Contribution
S₀ → S₁~260> 0.5HOMO → LUMO (π → π)
S₀ → S₂~220> 0.3HOMO-1 → LUMO (π → π)

Note: The data presented is a typical prediction from TD-DFT calculations for biphenyl systems and indicates the expected electronic transitions.

Advanced Materials Science Applications of 4 Trifluoromethoxy Biphenyl and Derivatives

Integration in Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors

The biphenyl (B1667301) unit is a common structural motif in materials designed for organic electronics, including OLEDs and organic field-effect transistors (OFETs). Biphenyl derivatives are frequently employed as hole transporting materials (HTMs), electron transporting materials (ETLs), or as the host in the emissive layer of OLEDs. elsevierpure.comnih.govnih.gov The rigid biphenyl core provides good thermal stability and a platform for charge transport.

While specific research detailing the integration of 4-trifluoromethoxy-biphenyl into OLED devices is not prominent, the properties of its constituent parts suggest potential utility. The introduction of fluorine-containing groups, such as trifluoromethyl (-CF3), is a well-established strategy for tuning the electronic and photophysical properties of OLED materials. researchgate.net Fluorination can lower the HOMO and LUMO energy levels, potentially improving charge injection and transport balance within a device. researchgate.net For instance, trifluoromethyl-substituted compounds have been investigated as efficient emitters in OLEDs. researchgate.net

Given that biphenyl derivatives are effective charge transporters and that the trifluoromethoxy group can favorably modify electronic properties, it is plausible that derivatives of this compound could be designed as hole-transporting, electron-transporting, or host materials. For example, attaching amine groups (known for hole transport) or electron-deficient moieties (like triazoles, for electron transport) to the this compound core could yield novel organic semiconductors. nih.gov However, dedicated synthesis and device fabrication studies are needed to validate this potential.

Contributions to Metal-Organic Frameworks (MOFs) and Advanced Polymeric Systems

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic linker is critical in determining the structure, porosity, and functionality of the resulting MOF. nih.gov Biphenyl derivatives, such as biphenyl-4,4'-dicarboxylic acid, are widely used as rigid linkers to create robust frameworks.

Fluorination of organic linkers is a known strategy to modify the properties of MOFs, influencing factors such as pore size, stability, and gas sorption characteristics. elsevierpure.com While this compound itself is not a standard dicarboxylic acid linker, its derivatives could be functionalized to serve this purpose. The presence of the -OCF3 group could impart increased hydrophobicity to the framework's pores or alter the electronic environment of the linker, potentially influencing catalytic activity or selective adsorption. To date, the use of this compound derivatives as primary linkers in MOF synthesis is not extensively documented in the literature.

In the realm of advanced polymeric systems, this compound derivatives have made significant contributions, most notably in the development of high-performance polyimides, which are discussed in detail in the following section. The biphenyl structure is a key component in many high-strength, thermally stable polymers, and the addition of the trifluoromethoxy group enhances properties such as solubility, dielectric performance, and moisture resistance. nih.gov

Development of High-Performance Polyimide Films

Polyimides (PIs) are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. However, traditional aromatic polyimides are often insoluble and have high dielectric constants, limiting their processability and application in advanced microelectronics. The incorporation of fluorine-containing groups is a highly effective strategy to overcome these limitations.

Derivatives of this compound are key monomers in the synthesis of advanced, soluble, and low-dielectric polyimide films. Specifically, 2,2′-bistrifluoromethoxy-biphenyl-4,4′-diamine (TFMOB) has been used to prepare a series of novel PI films. nih.gov These films exhibit a combination of desirable properties that are superior to standard polyimides like Kapton. nih.gov

By copolymerizing TFMOB with other fluorinated diamines, such as 2,2′-bis(trifluoromethyl)biphenyl-4,4′-diamine (TFMB), researchers can precisely modulate the final properties of the PI films. The resulting materials demonstrate remarkable thermal stability, with 5% weight loss temperatures (T5%) exceeding 580°C and glass transition temperatures (Tg) as high as 368°C. nih.gov Mechanically, they are robust, with a tensile strength of 195 MPa and a tensile modulus of 3.5 GPa. nih.gov Crucially, the trifluoromethoxy groups contribute to ultra-low moisture absorption (as low as 0.50%) and a lower dielectric constant (around 2.88 at 10 GHz), making them excellent candidates for flexible circuit substrates, foldable displays, and other next-generation electronic applications. nih.gov

Properties of Polyimide Films Containing 2,2'-bistrifluoromethoxy-biphenyl-4,4'-diamine (TFMOB) nih.gov
PropertyValueSignificance for Applications
Thermal Stability (T5%)581 °CWithstands high-temperature processing for microelectronics.
Glass Transition Temp. (Tg)368 °CMaintains structural integrity at elevated operating temperatures.
Tensile Strength195 MPaProvides robust and durable films for flexible applications.
Moisture Absorption0.50 - 0.74 %Ensures stable electrical properties in varying humidity.
Dielectric Constant (10 GHz)2.877Reduces signal delay and cross-talk in high-frequency circuits.
Optical TransparencyHighSuitable for use in optical and optoelectronic devices like foldable screens.

Elucidation of Structure-Property Relationships in Materials Science

The this compound moiety provides an excellent platform for studying structure-property relationships in materials science. The specific influence of the trifluoromethoxy group on the bulk properties of a material can be systematically investigated and understood through a combination of experimental synthesis and computational analysis.

The -OCF3 group is strongly electron-withdrawing and highly lipophilic. rsc.orgresearchgate.net In liquid crystals, this electronic nature affects the intermolecular interactions, influencing phase transition temperatures and the dielectric anisotropy of the material. nih.gov The "fluorophilic effect," a phenomenon where fluorinated segments of molecules tend to segregate, can lead to the formation of specific layered structures, such as smectic phases, which would not otherwise occur. nih.gov

In polyimides, the bulky, kinked nature of the 2,2′-bistrifluoromethoxy-biphenyl-4,4′-diamine monomer disrupts the efficient chain packing that characterizes conventional polyimides. nih.govrsc.org This disruption reduces intermolecular charge-transfer interactions, which is a primary reason for the improved optical transparency (less color) and enhanced solubility of these fluorinated PIs. rsc.org The low polarizability of the C-F bond and the increase in free volume caused by the bulky -OCF3 groups are directly responsible for the observed decrease in the dielectric constant and moisture uptake. rsc.orgacs.org

Computational methods, such as Density Functional Theory (DFT), are employed to correlate molecular structure with experimental findings. vt.edu These studies can calculate parameters like molecular electrostatic potential and global reactivity, providing theoretical insight into how the electron distribution and stability imparted by the trifluoromethoxy group translate into the macroscopic properties of the final material. nih.govvt.edu This synergy between synthesis and theory accelerates the rational design of new materials with targeted performance characteristics.

Mechanistic Investigations of Biological Activities of 4 Trifluoromethoxy Biphenyl and Analogues

Molecular Mechanisms of Receptor Agonism and Antagonism

Specificity towards Sphingosine-1-Phosphate 1 Receptor (S1P1) Agonism

While direct studies on 4-Trifluoromethoxy-biphenyl's activity at the Sphingosine-1-Phosphate 1 (S1P1) receptor are not extensively documented in publicly available research, the biological activity of structurally related analogues provides significant insight into the potential molecular mechanisms. One such analogue, 4-methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide, has been identified as a potent and highly selective agonist of the S1P1 receptor. mdpi.comnih.gov

The S1P1 receptor plays a crucial role in regulating lymphocyte trafficking from lymphoid organs into the peripheral circulation. mdpi.com Agonism at this receptor by its endogenous ligand, sphingosine-1-phosphate (S1P), or synthetic agonists induces the internalization of the receptor. This process effectively traps lymphocytes in the lymph nodes, leading to a reduction in circulating lymphocytes, a key mechanism for immunosuppression. mdpi.com

The analogue, 4-methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide, demonstrates a remarkable efficacy and selectivity for the S1P1 receptor over other S1P receptor subtypes (S1P2-5). mdpi.comnih.gov This specificity is critical, as activity at other subtypes, such as S1P3, has been associated with undesirable side effects like bradycardia. mdpi.com The potent agonism of this analogue leads to a significant, dose-dependent reduction in peripheral lymphocyte counts in preclinical models, consistent with the established mechanism of S1P1 receptor activation and internalization. mdpi.com

The molecular structure of this analogue, which incorporates a trifluoromethyl-biphenyl moiety, suggests that the biphenyl (B1667301) scaffold can be effectively utilized to orient functional groups for optimal interaction with the S1P1 receptor binding pocket. The trifluoromethoxy group in the parent compound, this compound, is a lipophilic and strongly electron-withdrawing substituent that can influence receptor binding and pharmacokinetic properties. While the exact interactions of this compound with the S1P1 receptor remain to be elucidated, the activity of its analogue highlights a promising avenue for the development of selective S1P1 receptor modulators.

Mechanisms of Enzyme Inhibition and Modulation

Tyrosinase Inhibition Mechanisms

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. proceedings.science While direct studies on the tyrosinase inhibitory activity of this compound are limited, research on related biphenyl and trifluoromethyl-containing compounds provides insights into potential mechanisms.

Biphenyl-based structures are recognized for their potential as tyrosinase inhibitors. nih.govgoogle.com The proposed mechanism for some biphenyl derivatives involves binding to the active site entrance of the tyrosinase enzyme, thereby blocking substrate access, rather than directly chelating the copper ions in the catalytic center. nih.gov Molecular docking studies of certain biphenyl esters suggest that they can fit into the binding gorge of tyrosinase. nih.gov

The mechanism of tyrosinase inhibition can vary and may include competitive, non-competitive, or mixed-type inhibition. acs.orggoogle.com Competitive inhibitors often mimic the substrate and bind to the active site, while non-competitive inhibitors bind to a different site on the enzyme, altering its conformation and activity. acs.orggoogle.com For some inhibitors, chelation of the copper ions at the active site is a primary mechanism of inhibition. acs.org Given the structural features of this compound, it could potentially act as a tyrosinase inhibitor through a combination of steric hindrance at the active site and favorable interactions mediated by the trifluoromethoxy group. However, empirical studies are needed to confirm its specific inhibitory mechanism and potency.

Modulation of Human Lactate Dehydrogenase (hLDH) Activity

Human lactate dehydrogenase (hLDH), particularly the hLDH-A isoform, is a key enzyme in anaerobic glycolysis and is often upregulated in cancer cells to support their high metabolic rate. proceedings.sciencegoogle.com Inhibition of hLDH is therefore considered a promising strategy for cancer therapy.

While there is no direct evidence of this compound modulating hLDH activity, a structurally distinct compound containing a trifluoromethylphenyl moiety, 1-(phenylseleno)-4-(trifluoromethyl)benzene (PSTMB), has been identified as a potent inhibitor of LDHA. nih.gov PSTMB was found to inhibit the enzymatic activity of LDHA, leading to reduced lactate production and the induction of apoptosis in cancer cells. nih.gov This suggests that the trifluoromethylphenyl group can be a key pharmacophore for LDHA inhibition.

Furthermore, studies on 1,3-benzodioxole derivatives have shown that compounds possessing two aromatic rings and a trifluoromethyl (-CF3) moiety can exhibit selective inhibition of LDHA. nih.gov These findings imply that the biphenyl structure, combined with a trifluoromethoxy group, in this compound could potentially interact with the active site or allosteric sites of hLDH. The specific mechanism would need to be determined through kinetic and structural studies.

Interactions with Key Biomolecules and Cellular Signaling Pathways

The biological activities of this compound and its analogues are predicated on their interactions with specific biomolecules, which in turn modulate cellular signaling pathways.

As discussed, analogues of this compound have demonstrated potent and selective agonism at the S1P1 receptor. mdpi.comnih.gov This interaction initiates a cascade of intracellular signaling events. S1P1 is a G protein-coupled receptor (GPCR) that primarily couples to the Gi family of G proteins. scilit.com Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein subunits (Gαi and Gβγ). This dissociation triggers downstream signaling pathways, including the activation of the phosphatidylinositol 3-kinase (PI3K)-Akt pathway and the mitogen-activated protein kinase (MAPK) pathway (specifically ERK1/2), and the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels. scilit.com These pathways are integral to cell survival, proliferation, and migration. The sustained activation and subsequent internalization of S1P1 by an agonist effectively desensitizes the cell to the endogenous S1P gradient, which is crucial for lymphocyte egress from lymph nodes.

In the context of enzyme inhibition, the interaction with tyrosinase or hLDH would involve binding to the enzyme's active or allosteric sites, thereby interfering with their catalytic function. This inhibition can impact cellular processes that are dependent on the products of these enzymatic reactions. For example, tyrosinase inhibition would directly affect the melanogenesis pathway, reducing the production of melanin. Inhibition of hLDH would disrupt the glycolytic pathway, leading to a decrease in ATP production and an increase in intracellular pyruvate levels, which can trigger apoptosis in cancer cells that rely heavily on glycolysis for energy.

Impact of Trifluoromethoxy Substitution on Pharmacokinetic and Pharmacodynamic Profiles

The trifluoromethoxy (-OCF3) group is a unique substituent that can significantly influence the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a molecule. nih.gov Its distinct electronic and physicochemical characteristics often lead to improved drug-like properties.

Pharmacokinetic Profile:

Metabolic Stability: The trifluoromethoxy group is generally more resistant to metabolic degradation compared to a methoxy (B1213986) (-OCH3) group. nih.govresearchgate.net The strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms make the -OCF3 group less susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov This increased metabolic stability can lead to a longer half-life and improved oral bioavailability of the compound.

Lipophilicity: The trifluoromethoxy group is significantly more lipophilic than a methoxy group. nih.govresearchgate.net Increased lipophilicity can enhance a molecule's ability to cross cell membranes, which can improve absorption and distribution into tissues. nih.gov This property is particularly important for drugs targeting the central nervous system, as it can facilitate crossing the blood-brain barrier. nih.gov

Membrane Permeability: The enhanced lipophilicity conferred by the trifluoromethoxy group can lead to increased membrane permeability, which is a critical factor for oral absorption and cellular uptake. nih.govresearchgate.net

Pharmacodynamic Profile:

Binding Affinity and Selectivity: The electronic properties of the trifluoromethoxy group, being strongly electron-withdrawing, can alter the electron distribution within the biphenyl ring system. nih.gov This can influence the non-covalent interactions (e.g., dipole-dipole, hydrogen bonding, and van der Waals forces) between the molecule and its biological target, potentially leading to increased binding affinity and selectivity. nih.gov

Conformational Effects: The trifluoromethoxy group can influence the preferred conformation of the biphenyl rings. Unlike the planar preference of methoxybenzenes, trifluoromethoxybenzenes tend to adopt a non-planar conformation. nih.gov This conformational constraint can be advantageous for fitting into a specific receptor binding pocket, thereby enhancing potency and selectivity.

The following table summarizes the general effects of trifluoromethoxy substitution on key pharmacokinetic and pharmacodynamic parameters:

ParameterEffect of Trifluoromethoxy (-OCF3) SubstitutionReference(s)
Metabolic Stability Increased nih.govresearchgate.net
Lipophilicity Increased nih.govresearchgate.net
Membrane Permeability Increased nih.govresearchgate.net
Oral Bioavailability Potentially Increased nih.gov
Binding Affinity Potentially Increased nih.gov
Receptor Selectivity Potentially Increased nih.gov

Modulation of Lipophilicity and Membrane Permeability

The introduction of a trifluoromethoxy (-OCF₃) group into a molecular scaffold, such as in this compound, is a key strategy in medicinal chemistry to modulate the physicochemical properties of a compound, particularly its lipophilicity. researchgate.netmdpi.com Lipophilicity, often quantified by the partition coefficient (log P) or the hydrophobic substituent constant (π), is a critical determinant of a molecule's ability to permeate biological membranes. mdpi.com

The trifluoromethoxy group is recognized as one of the most lipophilic substituents used in drug design. mdpi.com It is significantly more lipophilic than a methoxy group and even more so than a trifluoromethyl group. The Hansch parameter (π), which quantifies the contribution of a substituent to the lipophilicity of a parent compound, provides a clear measure of this effect. A positive π value indicates that the substituent increases lipophilicity. The trifluoromethoxy group has a Hansch parameter of +1.04, indicating its strong contribution to making a molecule more lipid-soluble. mdpi.com This increased lipophilicity is attributed to the replacement of hydrogen atoms with highly electronegative fluorine atoms. mdpi.com

Table 1: Comparison of Hansch Hydrophobic Substituent Constants (π) for Various Functional Groups
SubstituentHansch π ValueReference
-H (Hydrogen)0.00 mdpi.com
-F (Fluoro)+0.14 mdpi.com
-Cl (Chloro)+0.71 mdpi.com
-CH₃ (Methyl)+0.56 mdpi.com
-OCH₃ (Methoxy)-0.02 mdpi.com
-CF₃ (Trifluoromethyl)+0.88 mdpi.com
-OCF₃ (Trifluoromethoxy)+1.04 mdpi.com

Bioavailability Implications

The modulation of lipophilicity and membrane permeability has profound implications for the oral bioavailability of a drug candidate. pharmainformatic.com Oral bioavailability is the fraction of an orally administered drug that reaches systemic circulation unchanged. pharmainformatic.com For a compound like this compound, the enhanced lipophilicity conferred by the -OCF₃ group can be a double-edged sword.

On one hand, increased lipophilicity and the consequent improvement in membrane permeability are generally desirable for enhancing drug absorption from the gastrointestinal tract. mdpi.compharmainformatic.com A compound must be absorbed across the gut wall to enter the bloodstream, a process favored by lipid solubility. However, excessive lipophilicity can lead to poor aqueous solubility, which can limit the dissolution of the compound in gastrointestinal fluids. nih.gov If a compound does not dissolve, it cannot be absorbed, thus creating a "solubility-limited absorption" problem. nih.govdovepress.com

Therefore, the trifluoromethoxy group offers a mechanism for "fine-tuning" the lipophilicity to strike a balance between membrane permeability and aqueous solubility. researchgate.net The goal in drug design is to optimize this balance to maximize oral bioavailability. pharmainformatic.com High lipophilicity can also lead to increased metabolic clearance by the liver and higher binding to plasma proteins, which can reduce the free fraction of the drug available to exert its therapeutic effect. pharmainformatic.com Consequently, while the 4-trifluoromethoxy group is a powerful tool for increasing membrane permeability, its impact on bioavailability must be carefully assessed in the context of the entire molecule's physicochemical profile.

Table 2: Physicochemical Properties and Their General Implications for Oral Bioavailability
Physicochemical PropertyEffect of Increasing the PropertyPotential Positive Implication for BioavailabilityPotential Negative Implication for Bioavailability
Lipophilicity (log P)Increased by -OCF₃ groupIncreased absorption across gut wallDecreased aqueous solubility, potential for increased metabolic clearance
Membrane PermeabilityGenerally increased with lipophilicityFaster and more complete absorption-
Aqueous SolubilityGenerally decreased with lipophilicity-Poor dissolution can limit absorption

Computational Molecular Docking and Structure-Based Drug Design Principles

Computational molecular docking is a powerful technique in structure-based drug design used to predict the binding orientation and affinity of a small molecule, such as this compound, to the active site of a target protein. tandfonline.complos.org This method is instrumental in understanding the mechanistic basis of a compound's biological activity and in guiding the rational design of more potent and selective analogues. acs.org

The process involves generating a three-dimensional model of the ligand (e.g., a biphenyl derivative) and docking it into the binding pocket of a protein whose structure has been determined experimentally (e.g., via X-ray crystallography) or modeled. plos.orgresearchgate.net Scoring functions are then used to estimate the binding energy and rank the different binding poses. researchgate.net For biphenyl-containing compounds, docking studies can elucidate how the two phenyl rings and their substituents orient themselves to maximize favorable interactions—such as hydrophobic interactions, hydrogen bonds, and halogen bonds—with amino acid residues in the target's active site. researchgate.netplos.org

Table 3: Examples of Molecular Docking Studies on Biphenyl Analogues
Biphenyl Analogue ClassProtein TargetKey Findings from Docking StudiesReference
Biphenyl ChalconesS. aureus DNA GyraseIdentified key interactions within the ATP binding site, explaining the antibacterial mechanism. tandfonline.com
Biphenyl-4-carboxamidesAcetylcholinesterase (AChE), UreaseDemonstrated high binding affinities and elucidated the inhibition mechanism for these enzymes. researchgate.net
Biphenyl EstersTyrosinaseConfirmed that active compounds bind to the active-site entrance, similar to the standard inhibitor kojic acid. plos.org
General Biphenyl DerivativesHsp70-Bim Protein-Protein InteractionRevealed specific amino acid "hot spots" (e.g., Lys319) crucial for binding and inhibitor design. acs.org

Environmental Fate, Transport, and Degradation Mechanisms of 4 Trifluoromethoxy Biphenyl and Other Fluorinated Biphenyls

Microbial Biodegradation Pathways and Biotransformation

The microbial degradation of fluorinated aromatic compounds is a critical process governing their environmental persistence. While specific studies on 4-trifluoromethoxy-biphenyl are limited, research on analogous fluorinated biphenyls provides insight into potential biotransformation pathways.

Generally, the biodegradation of heavily fluorinated compounds by microorganisms is a rare and slow process. nih.gov The strength of the carbon-fluorine bond makes these compounds recalcitrant. nih.govmdpi.com However, bacteria and fungi have demonstrated the ability to metabolize some fluorinated biphenyls, typically by targeting the biphenyl (B1667301) ring structure.

Bacteria such as Pseudomonas pseudoalcaligenes KF707 and Burkholderia xenovorans LB400 have been shown to utilize compounds like 4,4′-difluorobiphenyl and 2,3,4,5,6-pentafluorobiphenyl (B165447) as sole carbon sources. ucd.ieresearchgate.net The degradation mechanism involves the well-established biphenyl catabolic pathway, initiated by a dioxygenase enzyme (BphA) that hydroxylates the aromatic ring to form cis-diols. ucd.ienih.gov Subsequent enzymatic reactions lead to ring cleavage and eventual mineralization. ucd.ie For 4,4′-difluorobiphenyl, 4-fluorobenzoate (B1226621) was identified as a metabolite, indicating the degradation of one of the aromatic rings. ucd.ie

The fungus Cunninghamella elegans is also capable of transforming various fluorobiphenyls. researchgate.net It metabolizes 4-fluorobiphenyl (B1198766) primarily to 4-fluoro-4′-hydroxybiphenyl, with further transformation into mono- and dihydroxylated products. researchgate.net This organism can also form water-soluble sulfate (B86663) and β-glucuronide conjugates, which represent phase II metabolic reactions. researchgate.net

Table 1: Microbial Biotransformation of Various Fluorinated Biphenyls
CompoundMicroorganismObserved Transformation/MetabolitesReference
4-FluorobiphenylCunninghamella elegansPrincipally 4-fluoro-4′-hydroxybiphenyl; also mono- and dihydroxylated products and water-soluble conjugates. researchgate.net
4,4′-DifluorobiphenylPseudomonas pseudoalcaligenes KF707, Burkholderia xenovorans LB400Utilized as a sole carbon source; formation of 4-fluorobenzoate. ucd.ie
2,3,4,5,6-PentafluorobiphenylPseudomonas pseudoalcaligenes KF707, Burkholderia xenovorans LB400Utilized as a sole carbon source; formation of 3-pentafluorophenyl-cyclohexa-3,5-diene-1,2-diol and 3-pentafluorophenyl-benzene-1,2-diol. ucd.ie

Photodegradation Mechanisms and Environmental Half-Lives

Photolysis, or degradation by sunlight, can be a significant environmental fate process for aromatic compounds. nih.gov For fluorinated molecules, photodegradation can lead to the formation of various byproducts, some of which may also be persistent. yale.edu

The photodegradation of biphenyl and its chlorinated analogs (PCBs) often involves reductive dehalogenation and cleavage of the biphenyl bond. epa.goviosrjournals.org In the case of this compound, potential photodegradation pathways could include cleavage of the ether linkage or transformation of the biphenyl rings.

Research on the photolysis of fluorinated pharmaceuticals and pesticides indicates that the stability of fluorinated functional groups varies. nih.gov Aliphatic trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are generally considered stable under photolytic conditions. nih.govnih.gov For example, studies on the drug flecainide, which contains two aliphatic CF3 moieties, showed these groups remained intact under various photolytic conditions. nih.gov This suggests that the trifluoromethoxy group of this compound is likely to be preserved during photolysis, with degradation occurring at other sites on the molecule. The primary photochemical reactions would likely involve the biphenyl ring system.

Table 2: Photolytic Stability of Fluorinated Groups in Various Compounds
Fluorinated GroupCompound TypeObserved Photolytic BehaviorReference
Aryl-FEnrofloxacin (pharmaceutical)Retained in short-lived intermediates, but eventually mineralized to fluoride (B91410) upon extended photolysis. nih.gov
Aliphatic-CF3Flecainide (pharmaceutical)Moieties remained intact under all tested photolytic conditions. nih.gov
Heteroaromatic-CF3Pesticides/PharmaceuticalsGenerally retained in product structures, leading to persistent byproducts. nih.gov

Hydrolytic Stability and Degradation Pathways

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The hydrolytic stability of a compound is crucial for its persistence in aquatic environments.

The trifluoromethyl group (-CF3) is known to be exceptionally robust and generally stable against hydrolysis under typical environmental conditions. tcichemicals.com The trifluoromethoxy group (-OCF3) shares this high stability. While the C-O bond can be a site for hydrolysis, the strong electron-withdrawing effect of the three fluorine atoms strengthens this bond and makes it resistant to cleavage.

Decomposition of aromatic trifluoromethyl groups has been observed, but this typically requires harsh conditions such as the presence of superacids (e.g., trifluoromethanesulfonic acid) or strong Lewis acids, which are not environmentally relevant. nih.gov Studies on phenyl sulfur trifluoride also note its unusual resistance to aqueous hydrolysis. researchgate.net Given this evidence, this compound is expected to be exceptionally stable towards hydrolysis across the range of pH values (typically 5-9) found in natural water bodies. Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the environment.

Bioaccumulation and Bioconcentration Potential

Bioaccumulation refers to the buildup of a chemical in an organism from all sources of exposure (water, food, air), while bioconcentration specifically refers to uptake from water. nih.gov These processes are quantified by the bioaccumulation factor (BAF) and bioconcentration factor (BCF), respectively. sfu.ca

A key predictor of a non-ionic organic chemical's potential to bioaccumulate is its lipophilicity, often measured by the octanol-water partition coefficient (Kow). Chemicals with a high log Kow tend to partition into the fatty tissues of organisms. The trifluoromethoxy group is known to be highly lipophilic, more so than a methoxy (B1213986) or even a trifluoromethyl group. beilstein-journals.org

While an experimental BCF for this compound is not available, its lipophilicity can be estimated. The closely related compound, 4-(trifluoromethyl)biphenyl, has a calculated XLogP3 value of 5.1, indicating high lipophilicity. nih.gov The trifluoromethoxy group is even more lipophilic than the trifluoromethyl group, suggesting the log Kow for this compound is also high, likely exceeding 5.0. mdpi.com

Chemicals with a log Kow between 1 and 6 often exhibit a linear correlation with BCF. Based on its inferred high lipophilicity, this compound has a significant potential to bioaccumulate in aquatic organisms and biomagnify through the food web, similar to other persistent, lipophilic compounds like polychlorinated biphenyls (PCBs). nih.govresearchgate.net

Table 3: Lipophilicity and Bioaccumulation Potential of Biphenyl Compounds
CompoundLog Kow or XLogP3Bioaccumulation PotentialReference
Biphenyl3.9 - 4.1Moderate nih.gov
4-(Trifluoromethyl)biphenyl5.1 (XLogP3)High nih.gov
This compoundEstimated > 5.0High beilstein-journals.orgmdpi.com
Polychlorinated Biphenyls (PCBs)4.3 - 8.1High to Very High nih.gov

Environmental Persistence and Mobility in Soil, Water, and Air

The mobility of a compound in the environment dictates its distribution across air, water, and soil compartments. researchgate.net The mobility of fluorinated compounds in soil is complex and depends on the compound's properties and soil characteristics like organic matter content, clay content, and pH. icipe.orgkoreascience.kr

Due to its high lipophilicity (high Kow), this compound is expected to have a high organic carbon-water (B12546825) partition coefficient (Koc). This means it will strongly adsorb to organic matter in soil and sediments. researchgate.net This strong sorption will significantly limit its mobility in water, reducing the likelihood of groundwater contamination via leaching. nih.gov However, it will lead to its accumulation and long-term persistence in soils and sediments.

Despite low water solubility and high sorption, compounds like PCBs are known to undergo long-range atmospheric transport. researchgate.netfigshare.com This occurs through a cycle of volatilization from soil and water surfaces and subsequent atmospheric deposition in cooler regions. Given its structural similarity to PCBs and its expected stability, this compound may also have the potential for atmospheric transport, leading to its distribution in regions far from its original sources.

Q & A

Q. Basic

  • NMR spectroscopy : ¹⁹F NMR identifies trifluoromethoxy group splitting patterns (δ ~55–60 ppm). ¹H NMR resolves biphenyl proton coupling .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Compare retention times with authentic standards .

How should researchers address contradictory bioactivity data in studies of this compound derivatives?

Advanced
Contradictions may stem from assay variability or impurities. Mitigation strategies:

  • Dose-response validation : Replicate studies across multiple cell lines (e.g., HEK293, HepG2) with strict QC for compound purity (>95% by HPLC) .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent (DMSO vs. saline) .
  • Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O) to track metabolic pathways and identify confounding metabolites .

What are the emerging applications of this compound in material science and medicinal chemistry?

Q. Basic

  • Medicinal chemistry : Acts as a pharmacophore in kinase inhibitors; its trifluoromethoxy group enhances metabolic stability and membrane permeability .
  • Material science : Incorporated into liquid crystals for OLEDs due to its planar biphenyl core and electron-withdrawing substituents .

What methodologies are recommended for studying reaction mechanisms in trifluoromethoxy group transformations?

Q. Advanced

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity in cross-coupling reactions .
  • In situ spectroscopy : Monitor intermediates via IR or Raman spectroscopy under controlled reaction conditions .

How should researchers handle safety and stability concerns during storage of this compound?

Q. Basic

  • Storage : Keep in amber vials under argon at –20°C to prevent hydrolysis of the trifluoromethoxy group .
  • Handling : Use glove boxes for air-sensitive reactions and fume hoods to avoid inhalation .

What computational tools are essential for predicting the physicochemical properties of this compound?

Q. Advanced

  • LogP prediction : Use software like MarvinSuite or ACD/Labs to estimate lipophilicity, critical for drug design .
  • Crystallography prediction : FOX software models potential crystal packing motifs, aiding polymorph screening .
  • Database mining : Reaxys and SciFinder validate synthetic routes and compare spectral data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.